molecular formula C10H14ClNO2S B1381029 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride CAS No. 1431966-78-7

5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride

Cat. No.: B1381029
CAS No.: 1431966-78-7
M. Wt: 247.74 g/mol
InChI Key: JUUZLVOUPZFYJO-UHFFFAOYSA-N
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Description

5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H13NO2S·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and features a pyrrolidine ring attached to the thiophene core via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaH, K2CO3

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Thiophene-2-methanol derivatives

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Pyrrolidine-2-carboxylic acid
  • 5-(Methylthio)thiophene-2-carboxylic acid

Uniqueness

5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for drug design and materials science applications .

Properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11;/h3-4H,1-2,5-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUZLVOUPZFYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(S2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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